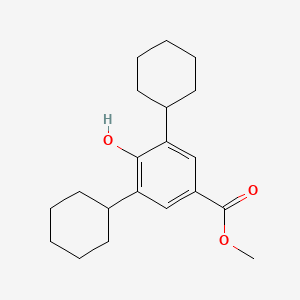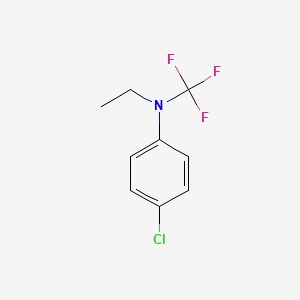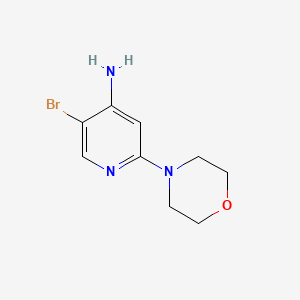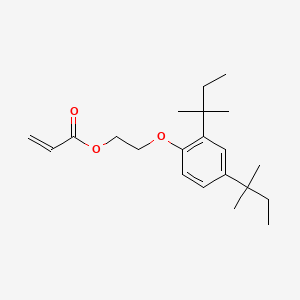![molecular formula C9H19N3 B13953482 6-(2-Aminoethyl)-6-azaspiro[3.4]octan-2-amine](/img/structure/B13953482.png)
6-(2-Aminoethyl)-6-azaspiro[3.4]octan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Aminoethyl)-6-azaspiro[3.4]octan-2-amine is a nitrogen-containing heterocyclic compound. This compound features a spiro structure, which is characterized by a bicyclic system where two rings are connected through a single atom. The presence of nitrogen atoms in the structure makes it an interesting candidate for various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Aminoethyl)-6-azaspiro[3.4]octan-2-amine can be achieved through several methods. One common approach involves the reaction of a suitable precursor with an amine under controlled conditions. For example, the reduction of nitriles, amides, and nitro compounds using reducing agents like lithium aluminum hydride (LiAlH4) can yield the desired amine . Another method involves the use of azide ion (N3-) as a nucleophile for S_N2 reactions with alkyl halides, followed by reduction with LiAlH4 .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalytic hydrogenation over platinum or other suitable catalysts can be employed for the reduction steps, while maintaining compatibility with other functional groups present in the molecule .
Analyse Chemischer Reaktionen
Types of Reactions
6-(2-Aminoethyl)-6-azaspiro[3.4]octan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like LiAlH4 or catalytic hydrogenation.
Substitution: The amine group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation over platinum.
Substitution Reagents: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or other oxygen-containing derivatives, while substitution reactions can produce a variety of substituted amines .
Wissenschaftliche Forschungsanwendungen
6-(2-Aminoethyl)-6-azaspiro[3.4]octan-2-amine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-(2-Aminoethyl)-6-azaspiro[3.4]octan-2-amine involves its interaction with molecular targets, such as receptors or enzymes. The compound’s nitrogen atoms can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. This interaction can modulate various biochemical pathways, leading to the desired effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(2-Aminoethyl)-5,6-diazaspiro[3.4]octan-7-one: This compound shares a similar spiro structure but contains an additional nitrogen atom and a carbonyl group.
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing heterocycle with a different ring system.
Uniqueness
6-(2-Aminoethyl)-6-azaspiro[3.4]octan-2-amine is unique due to its specific spiro structure and the presence of two nitrogen atoms. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C9H19N3 |
|---|---|
Molekulargewicht |
169.27 g/mol |
IUPAC-Name |
6-(2-aminoethyl)-6-azaspiro[3.4]octan-2-amine |
InChI |
InChI=1S/C9H19N3/c10-2-4-12-3-1-9(7-12)5-8(11)6-9/h8H,1-7,10-11H2 |
InChI-Schlüssel |
SCGFKIRDSHFDPU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC12CC(C2)N)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


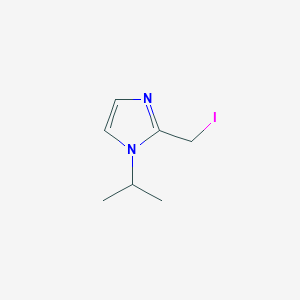
![2-[(2-Oxopropoxy)methyl]prop-2-enenitrile](/img/structure/B13953414.png)

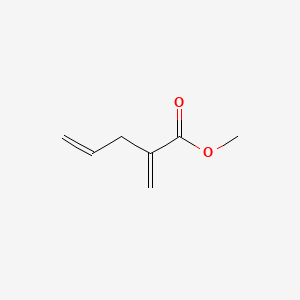

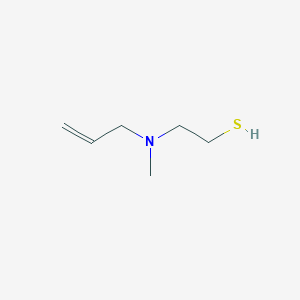


![(2-(2-Aminoethyl)-2-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B13953468.png)
